1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring with a trifluoromethyl group and a hydroxyl group. Its molecular formula is , and it has garnered interest due to its unique structural features and potential applications in various scientific fields.
This compound can be classified under the category of fluorinated organic compounds, specifically as a pyrrolidine derivative. It has been identified in research databases and chemical catalogs, including the NIST WebBook, which provides detailed information about its properties and structure . The compound's CAS Registry Number is 196822-27-2, which facilitates its identification in chemical literature and databases.
The synthesis of 1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol can be achieved through several methods, primarily involving the introduction of the trifluoromethyl group into the pyrrolidine framework. One common approach involves:
The reaction conditions typically involve heating the reaction mixture to facilitate cyclization and subsequent functionalization. For instance, a method may include heating a mixture of a pyrrolidine derivative with a trifluoromethylating agent in an organic solvent at elevated temperatures (e.g., 75–80 °C) for several hours .
The molecular structure of 1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol features:
The structural representation can be viewed in various formats, including two-dimensional and three-dimensional models available in chemical databases .
1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol can participate in several chemical reactions:
For oxidation, reagents such as potassium permanganate or chromium trioxide are commonly employed. Reduction may utilize palladium on carbon as a catalyst under hydrogenation conditions. Substitution reactions often involve bases like sodium hydride to facilitate nucleophilic attack on electrophiles .
The mechanism of action for 1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol largely depends on its specific interactions within biological systems. Compounds containing pyrrolidine rings often exhibit diverse biological activities due to their ability to interact with various molecular targets.
The biochemical pathways affected by this compound are contingent on its target molecules, which may include enzymes or receptors involved in metabolic processes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with lipid membranes .
1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol has potential applications in medicinal chemistry due to its unique structural features that may lead to novel therapeutic agents. The trifluoromethyl group is known for enhancing metabolic stability and bioactivity in drug design, making this compound a candidate for further research in pharmacology .
Additionally, it may find applications in materials science as a building block for synthesizing advanced materials with specific electronic or optical properties.
Pyrrolidine, a saturated five-membered nitrogen heterocycle, represents a privileged scaffold in modern drug design due to its versatile physicochemical properties and broad therapeutic applicability. This ring system exhibits distinct three-dimensional coverage enabled by sp³-hybridized carbon atoms and pseudorotation capabilities, allowing for enhanced exploration of pharmacophore space compared to flat aromatic systems [7]. The incorporation of pyrrolidine into drug candidates significantly influences key parameters including solubility, lipophilicity, and metabolic stability, contributing to improved ADME (Absorption, Distribution, Metabolism, Excretion) profiles [7]. With 37 FDA-approved drugs containing this scaffold and its presence in numerous natural alkaloids and bioactive molecules, pyrrolidine derivatives continue to enable the development of novel therapeutic agents targeting diverse health disorders [3] [7].
Pyrrolidine derivatives occupy a central position in medicinal chemistry due to their structural diversity and proven therapeutic efficacy across multiple disease domains. The scaffold's versatility stems from several key features: 1) Presence of up to four stereogenic centers enabling precise chiral interactions with biological targets; 2) Non-planar conformation facilitating three-dimensional binding complementarity; and 3) Functionalization capacity at multiple ring positions [7]. Clinically significant drugs incorporating pyrrolidine include antihypertensive agents (Captopril), antibacterials (Cefiderocol), anticancer drugs (Alpelisib), and central nervous system therapeutics (Raclopride) [10]. Recent FDA approvals (2022) further underscore their therapeutic value, with pyrrolidine-containing molecules like daridorexant (insomnia), pacritinib (myelofibrosis), and futibatinib (cholangiocarcinoma) entering clinical use [3]. The scaffold demonstrates remarkable adaptability, serving as:
Table 1: Recent FDA-Approved Pyrrolidine-Containing Drugs (2022)
| Drug Name | Therapeutic Area | Molecular Target | Pyrrolidine Function |
|---|---|---|---|
| Daridorexant | Insomnia | Orexin receptor antagonist | Core scaffold with chiral center |
| Pacritinib | Myelofibrosis | JAK2/FLT3 inhibitor | Solubility-modifying moiety |
| Futibatinib | Cholangiocarcinoma | FGFR kinase inhibitor | Stereochemical control element |
The strategic incorporation of trifluoromethyl (-CF₃) groups into heterocyclic scaffolds, particularly pyrrolidine derivatives, delivers significant enhancements to molecular properties critical for drug efficacy. This modification exerts three primary effects:
Lipophilicity Modulation: The -CF₃ group exhibits strong hydrophobic character (πₕ = 0.88), significantly increasing compound logP values while maintaining metabolic stability—a balance difficult to achieve with alkyl groups . This enhances membrane permeability and oral bioavailability.
Electronic Effects: The strong electron-withdrawing nature (-I effect, σ₁ = 0.43) of the trifluoromethyl group polarizes adjacent bonds, influencing electron distribution within the pyrrolidine ring and modifying interactions with biological targets through dipole moments and hydrogen bonding capabilities [10].
Steric and Conformational Influence: With a van der Waals volume (24.3 ų) comparable to isopropyl groups, the -CF₃ moiety creates unique steric environments while maintaining favorable ligand efficiency. This bulk influences ring puckering dynamics in pyrrolidine systems, potentially optimizing target binding complementarity [10].
Table 2: Comparative Physicochemical Properties of Pyrrolidine Modifications
| Parameter | Pyrrolidine | 3-Trifluoromethyl-pyrrolidine | Pyrrole |
|---|---|---|---|
| logP | 0.46 | 1.85-2.30* | 0.75 |
| Dipole (D) | 1.41 | 2.8-3.5* | 2.93 |
| PSA (Ų) | 16.46 | 23-26* | 13.96 |
| H-bond donors | 1 | 1 (OH) | 1 |
| H-bond acceptors | 1.5 | 2.5 (N,O) | 0.5 |
| SASA (Ų) | 258.8 | 295-310* | 236.3 |
*Estimated values for 1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol based on structural analogs [7]
In drug design contexts, these properties translate to improved target binding affinity through hydrophobic interactions and enhanced metabolic resistance by protecting adjacent sites from oxidative metabolism. The trifluoromethyl group particularly improves binding to hydrophobic enzyme pockets and protein-protein interaction interfaces where conventional polar groups are suboptimal [10]. Specific to pyrrolidine systems, substitution at the C3 position creates a tertiary alcohol with hydrogen-bonding capacity, while the -CF₃ group provides steric bulk that restricts ring conformation, potentially enhancing selectivity .
The specific compound 1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol emerged as a strategically designed building block addressing dual challenges in medicinal chemistry: the need for metabolically stable chiral scaffolds and three-dimensional structural diversity in drug discovery. While early pyrrolidine drugs utilized simple ring systems (e.g., proline derivatives in Captopril), medicinal chemists increasingly sought functionalized analogs with improved properties [10]. The simultaneous incorporation of C3-trifluoromethyl and C3-hydroxy groups represents a deliberate strategy to combine stereochemical control, enhanced lipophilicity, and hydrogen-bonding capability within a single scaffold .
This compound first appeared in pharmaceutical literature as a key intermediate in complex molecule synthesis. Notably, it serves as a crucial precursor in the synthesis of hybrid molecules targeting multidrug-resistant infections and enzyme inhibition [2] [3]. Its documented application includes:
The synthetic routes to this compound demonstrate evolving sophistication in stereoselective chemistry:
Table 3: Synthetic Routes to 1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol
| Method | Key Steps | Stereochemical Control | Yield Range | Reference Context |
|---|---|---|---|---|
| Nucleophilic Addition | 1. Ruppert-Prakash reagent (TMSCF₃) to N-Boc-3-pyrrolidinone 2. Methylation 3. Deprotection/reduction | Low (racemic mixture typical) | 35-45% | |
| Chiral Pool (Proline-derived) | 1. Arndt-Eistert homologation 2. Diastereoselective trifluoromethylation 3. Ring closure | High (chiral center from proline) | 50-68% | [10] |
| Asymmetric Catalysis | 1. Cu-catalyzed hydroamination 2. Enantioselective trifluoromethylation | Moderate to high (catalyst-dependent) | 40-75% | [10] |
The compound's emergence aligns with broader trends in fragment-based drug design (FBDD), where its molecular weight (169.15 g/mol) and balanced polarity make it an ideal three-dimensional fragment for screening against challenging targets like protein-protein interactions [3] . Recent applications highlight its utilization as a critical component in hybrid molecules targeting mycobacterial ATP synthase and cholinesterase enzymes, exploiting both the hydrogen-bonding capacity of the tertiary alcohol and the hydrophobic bulk of the trifluoromethyl group [2] [3].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2